Methyl 3-amino-4,4-difluorobut-2-enoate
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Overview
Description
Methyl 3-amino-4,4-difluorobut-2-enoate is an organic compound with the molecular formula C5H7F2NO2 It is a derivative of butenoate, characterized by the presence of amino and difluoro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-amino-4,4-difluorobut-2-enoate typically involves the reaction of methyl 4,4-difluoroacetoacetate with ammonium acetate in anhydrous methanol. The reaction is carried out at room temperature for about 40 hours, followed by extraction with ether and drying over anhydrous magnesium sulfate . The resulting product is obtained as a yellowish oil.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing larger reaction vessels and more efficient extraction and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-4,4-difluorobut-2-enoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The difluoro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro compounds, while reduction may produce primary or secondary amines.
Scientific Research Applications
Methyl 3-amino-4,4-difluorobut-2-enoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 3-amino-4,4-difluorobut-2-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the difluoro groups can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-amino-4,4-difluorobut-2-enoate: Similar structure but with an ethyl ester group instead of a methyl ester group.
3-amino-4,4,4-trifluorobut-2-enoate: Contains an additional fluorine atom compared to Methyl 3-amino-4,4-difluorobut-2-enoate.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both amino and difluoro groups allows for versatile chemical modifications and interactions with various molecular targets.
Properties
Molecular Formula |
C5H7F2NO2 |
---|---|
Molecular Weight |
151.11 g/mol |
IUPAC Name |
methyl (Z)-3-amino-4,4-difluorobut-2-enoate |
InChI |
InChI=1S/C5H7F2NO2/c1-10-4(9)2-3(8)5(6)7/h2,5H,8H2,1H3/b3-2- |
InChI Key |
HHKHQIVRBXBBMJ-IHWYPQMZSA-N |
Isomeric SMILES |
COC(=O)/C=C(/C(F)F)\N |
Canonical SMILES |
COC(=O)C=C(C(F)F)N |
Origin of Product |
United States |
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